molecular formula C18H17FN2O4S B2857753 2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 862741-76-2

2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B2857753
CAS No.: 862741-76-2
M. Wt: 376.4
InChI Key: XFGJUDGSQDHXJF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is also known as "FOXO1 inhibitor" as it has been found to inhibit the activity of the protein FOXO1, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

FOXO1 is a transcription factor that regulates the expression of genes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine inhibits the activity of FOXO1 by binding to its DNA-binding domain, preventing it from binding to its target genes and activating their expression. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have potential therapeutic effects in other diseases. It has been found to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of FOXO1 in the liver. It has also been shown to reduce beta-amyloid accumulation and improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine in lab experiments is its specificity for FOXO1 inhibition. This compound has been shown to have minimal off-target effects and does not affect the activity of other transcription factors. However, one limitation of using this compound is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

There are several potential future directions for the study of 2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine. One direction is to investigate its effects in combination with other anti-cancer agents or therapies to enhance its efficacy. Another direction is to study its potential therapeutic effects in other diseases such as neurodegenerative disorders or metabolic diseases. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility and bioavailability for clinical use.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been described in a few research papers. One of the methods involves the reaction of 4-fluoroaniline with 2-methoxyethylamine in the presence of a base, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride and 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The final compound is obtained by purification through column chromatography.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to inhibit the activity of FOXO1, which is overexpressed in many cancer types and is associated with tumor growth, invasion, and metastasis. Inhibition of FOXO1 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)15-5-3-2-4-6-15)21-16(25-17)13-7-9-14(19)10-8-13/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGJUDGSQDHXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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